Triclabendazole sulfone-d3

Bioanalytical Chemistry LC-MS/MS Method Validation Stable Isotope Labeling

Triclabendazole sulfone-d3 is a stable isotope-labeled analytical standard of triclabendazole sulfone, the primary circulating metabolite of the flukicidal anthelmintic triclabendazole. The compound contains a deuterium-labeled methyl group (methyl-d3) on the sulfonyl moiety, increasing its molecular weight by 3 mass units to 394.68 g/mol relative to the unlabeled parent (391.66 g/mol).

Molecular Formula C14H9Cl3N2O3S
Molecular Weight 394.7 g/mol
Cat. No. B12406686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriclabendazole sulfone-d3
Molecular FormulaC14H9Cl3N2O3S
Molecular Weight394.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C14H9Cl3N2O3S/c1-23(20,21)14-18-9-5-8(16)12(6-10(9)19-14)22-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1D3
InChIKeyZEIHWBIRYIXBSV-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triclabendazole Sulfone-d3 for LC-MS/MS: Analytical Standard Procurement Guide


Triclabendazole sulfone-d3 is a stable isotope-labeled analytical standard of triclabendazole sulfone, the primary circulating metabolite of the flukicidal anthelmintic triclabendazole. The compound contains a deuterium-labeled methyl group (methyl-d3) on the sulfonyl moiety, increasing its molecular weight by 3 mass units to 394.68 g/mol relative to the unlabeled parent (391.66 g/mol) . It is exclusively supplied as a neat reference material for use as an internal standard (IS) in quantitative LC-MS/MS and GC-MS workflows. The unlabeled compound, triclabendazole sulfone (CAS 106791-37-1), is a critical analyte in veterinary drug residue monitoring and pharmacokinetic studies due to its high systemic exposure and accumulation in target tissues following triclabendazole administration [1]. The deuterated analog serves as the gold-standard internal standard for accurate quantification of triclabendazole sulfone in complex biological matrices.

Why Unlabeled Triclabendazole Sulfone Cannot Substitute for Deuterated Internal Standard


In quantitative LC-MS/MS bioanalysis, substituting an unlabeled triclabendazole sulfone reference standard for the deuterated internal standard (triclabendazole sulfone-d3) fundamentally undermines assay accuracy. The unlabeled compound co-elutes with and is spectrometrically indistinguishable from the target analyte, rendering it unsuitable as an internal standard for compensating matrix effects, extraction variability, and ionization suppression. Stable isotope-labeled internal standards (SIL-IS) such as triclabendazole sulfone-d3 exhibit near-identical physicochemical behavior to the native analyte during sample preparation and chromatographic separation, but are distinguishable by mass spectrometry due to their +3 Da mass shift [1]. This enables simultaneous detection and independent quantitation. Regulatory guidance for bioanalytical method validation (e.g., FDA, EMA) explicitly recommends the use of SIL-IS to achieve the required precision and accuracy, particularly when analyzing triclabendazole sulfone in plasma, where concentrations reach 12.6 μg/mL in treated animals and accurate quantification is essential for pharmacokinetic assessment [2].

Triclabendazole Sulfone-d3: Quantitative Differentiation Evidence for Procurement Decisions


Isotopic Purity Defines Internal Standard Fitness: 99.8 Atom% D for Reliable Quantitation

The deuterated internal standard triclabendazole sulfone-d3 is certified with isotopic purity of 99.8 atom% D as measured by mass spectrometry, while typical deuterated reference standards in the market may exhibit isotopic purity ranging from 98.0 to 99.5 atom% D . This higher isotopic enrichment minimizes the presence of unlabeled (D0) species that would co-elute with and contribute signal to the native triclabendazole sulfone analyte channel, thereby reducing background interference and improving the lower limit of quantification (LLOQ).

Bioanalytical Chemistry LC-MS/MS Method Validation Stable Isotope Labeling

Chemical Purity Exceeds 99% by HPLC: Minimizing Impurity Interference in Analytical Workflows

The triclabendazole sulfone-d3 reference standard is supplied with HPLC purity exceeding 99.0%, which is verified by the manufacturer and documented in the certificate of analysis . This level of chemical purity ensures that co-eluting impurities do not interfere with the detection and quantification of triclabendazole sulfone in complex sample matrices. In comparison, research-grade unlabeled triclabendazole sulfone may be obtained with lower purity specifications (e.g., ≥95% or ≥98%), necessitating additional purification steps or introducing quantification bias.

Analytical Chemistry Reference Standard Quality HPLC Purity Analysis

Validated LC-MS/MS Quantification of Triclabendazole Sulfone in Biological Matrices Demonstrates Analytical Need for Deuterated Internal Standard

In an in vivo sheep study, triclabendazole sulfone (TCBZ.SO2) was quantified alongside the sulfoxide metabolite in plasma, bile, liver tissue, and adult Fasciola hepatica flukes using HPLC-UV [1][2]. Peak plasma concentration of TCBZ.SO2 reached 12.6 μg/mL, and peak fluke accumulation reached 13.9 μg/g at 24 hours post-treatment, confirming that triclabendazole sulfone is a major systemic metabolite and a critical analytical target. The validated method employed liquid-liquid extraction with acetonitrile and achieved limits of detection between 0.007 and 0.079 nmol/100 mg trematode protein, demonstrating the analytical feasibility of quantifying this metabolite in complex parasite tissue [3]. While this study did not use deuterated internal standards, the data establish the biological relevance and concentration ranges that necessitate the use of triclabendazole sulfone-d3 as a SIL-IS in modern LC-MS/MS assays for regulatory compliance.

Veterinary Pharmacology Drug Residue Analysis Pharmacokinetics

Differential CYP2C9 Inhibition Potency of Triclabendazole Sulfone Versus Parent Drug and Sulfoxide

In vitro CYP inhibition studies using human liver microsomes demonstrate that triclabendazole sulfone (unlabeled) exhibits distinct inhibitory potency against CYP2C9 compared to its parent drug and sulfoxide metabolite [1][2]. Specifically, triclabendazole sulfone inhibits CYP2C9 with an IC50 of 0.69 µM, while triclabendazole parent drug shows an IC50 of 1.17 µM and triclabendazole sulfoxide shows an IC50 of 1.95 µM. This 1.7-fold and 2.8-fold greater potency, respectively, indicates that the sulfone metabolite possesses a unique CYP interaction profile that must be accurately accounted for in drug-drug interaction risk assessment. Reliable quantification of triclabendazole sulfone using a deuterated internal standard is therefore essential for studies correlating systemic sulfone exposure with CYP-mediated interaction potential.

Drug-Drug Interaction CYP450 Inhibition Metabolite Pharmacology

Differential CYP2C8 Inhibition Profile Distinguishes Triclabendazole Sulfone from Sulfoxide Metabolite

Triclabendazole sulfone exhibits an IC50 of 1.05 µM for CYP2C8 inhibition, whereas the sulfoxide metabolite (the primary circulating form) shows markedly weaker inhibition with an IC50 of 8.95 µM — an 8.5-fold difference in potency [1][2]. This significant divergence in inhibitory activity underscores that the sulfone metabolite is not pharmacologically interchangeable with the sulfoxide and must be quantified independently. The use of triclabendazole sulfone-d3 as a dedicated internal standard ensures that this metabolite can be measured with sufficient selectivity and accuracy to detect such biologically meaningful differences in exposure-response relationships.

CYP Enzyme Inhibition Metabolite Selectivity In Vitro Pharmacology

Deuterium Retention Stability and 24-Month Shelf Life Support Multi-Year Study Continuity

The triclabendazole sulfone-d3 reference standard is supplied with a documented shelf life of 24 months when stored at 2–8°C under inert atmosphere . Deuterium labeling at the methyl sulfonyl position (methyl-d3) involves a carbon-deuterium bond that is stable under recommended storage conditions and does not undergo proton-deuterium exchange in neutral or acidic analytical matrices. In contrast, non-deuterated reference standards or structurally analogous internal standards (e.g., halogenated benzimidazole analogs with different substitution patterns) may exhibit different degradation kinetics or matrix-dependent recovery, introducing inter-batch variability that undermines long-term data comparability.

Reference Standard Stability Longitudinal Studies Quality Control

Triclabendazole Sulfone-d3: Prioritized Application Scenarios for Scientific and Industrial Procurement


Regulatory-Compliant Veterinary Drug Residue Monitoring in Food-Producing Animals

Triclabendazole sulfone-d3 is the preferred internal standard for LC-MS/MS methods quantifying triclabendazole sulfone residues in bovine, ovine, and caprine muscle, liver, and milk. With peak plasma concentrations of 12.6 μg/mL and fluke tissue accumulation of 13.9 μg/g documented in treated sheep [1], the sulfone metabolite is a primary marker residue for triclabendazole exposure. Use of the deuterated internal standard with >99.0% HPLC purity and 99.8 atom% D isotopic enrichment ensures compliance with regulatory guidelines (e.g., EU 2021/808, FDA VICH GL49) that mandate stable isotope-labeled internal standards for confirmatory residue analysis.

Pharmacokinetic and Drug-Drug Interaction Studies Involving Triclabendazole Metabolites

The distinct CYP inhibition profiles of triclabendazole sulfone (CYP2C9 IC50 0.69 µM; CYP2C8 IC50 1.05 µM) relative to the parent drug and sulfoxide metabolite [2] necessitate accurate, metabolite-specific quantification in DDI risk assessment studies. Triclabendazole sulfone-d3 enables precise measurement of sulfone exposure in human liver microsome incubation samples and in vivo plasma samples, supporting correlation of systemic sulfone concentrations with CYP-mediated interaction potential. The 24-month shelf life supports multi-phase clinical pharmacology studies without mid-study standard requalification.

Method Development and Validation for Triclabendazole Metabolite Profiling

Laboratories developing validated LC-MS/MS methods for simultaneous quantification of triclabendazole, triclabendazole sulfoxide, and triclabendazole sulfone require a dedicated deuterated internal standard for the sulfone analyte. The validated HPLC method for triclabendazole and metabolites achieved detection limits of 0.007–0.079 nmol/100 mg trematode protein [3]; modern LC-MS/MS assays using triclabendazole sulfone-d3 as SIL-IS can achieve even lower LLOQs by compensating for matrix-induced ion suppression. The high isotopic purity minimizes cross-talk between IS and analyte channels, while the >99.0% chemical purity ensures calibrant accuracy.

Quality Control and ANDA Submission Support for Generic Triclabendazole Products

For pharmaceutical manufacturers developing abbreviated new drug applications (ANDA) for generic triclabendazole formulations, triclabendazole sulfone-d3 serves as a critical internal standard for bioequivalence study sample analysis. Regulatory submissions require validated bioanalytical methods that employ SIL-IS to demonstrate method accuracy and precision. The reference standard is supplied with detailed characterization data suitable for regulatory dossier inclusion , and its documented 24-month stability supports the extended timelines typical of ANDA development and review cycles.

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